1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C15H18O4/c1-9(16)13-12(17-4)8-11-10(14(13)18-5)6-7-15(2,3)19-11/h6-8H,1-5H3 |
InChI Key |
GMCUHKDMDXQDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 3,5-Dimethoxyphenol (1.0 eq), ethyl-4-chloroacetoacetate (1.2 eq)
-
Catalyst : Concentrated sulfuric acid (10% v/v) in glacial acetic acid
-
Temperature : 110°C (reflux)
-
Duration : 4–24 hours
The reaction proceeds via acid-catalyzed cyclodehydration, forming the chromen-2-one intermediate. Prolonged reflux (>12 hours) minimizes byproducts like oligomers or uncyclized precursors. Post-reaction, the mixture is quenched with ice water, and the precipitate is purified via recrystallization in ethanol-hexane (1:3).
Table 1: Pechmann Condensation Parameters and Outcomes
Following chromene formation, the introduction of the acetyl group at position 6 requires alkylation and subsequent hydrolysis. This step employs 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one and diethylmalonate under basic conditions.
Alkylation Protocol
-
Reactants : 4-(Chloromethyl)-5,7-dimethoxy-2H-chromen-2-one (1.0 eq), diethylmalonate (1.5 eq)
-
Base : Potassium tert-butoxide (1.1 eq)
-
Catalyst : 18-Crown-6 (0.1 eq) and KI (0.1 eq)
-
Solvent : Anhydrous acetonitrile
-
Temperature : 25–30°C
-
Duration : 12 hours
The reaction mechanism involves nucleophilic substitution, where the malonate anion attacks the chloromethyl group. The crown ether facilitates phase transfer, enhancing reaction kinetics. Post-alkylation, the product is isolated via vacuum distillation and recrystallized in ethyl acetate.
Hydrolysis to Carboxylic Acid
The alkylated product undergoes saponification to yield the malonic acid derivative:
-
Base : Aqueous NaOH (2.0 eq)
-
Solvent : Ethanol-water (4:1 v/v)
-
Temperature : 60°C
-
Duration : 2 hours
Acidification with HCl precipitates 2-((5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonic acid, which is extracted into ethyl acetate and dried over Na₂SO₄.
Cyclization Using Polyphosphoric Acid (PPA)
The final step involves cyclization of the malonic acid derivative to form the acetyl-substituted chromene. Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling intramolecular esterification and ketonization.
Cyclization Parameters
-
Reactant : 2-((5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonic acid (1.0 eq)
-
Catalyst : PPA (10 volumes)
-
Temperature : 75–80°C
-
Duration : 4 hours
PPA promotes dehydration and cyclization via protonation of carbonyl groups, facilitating the formation of the six-membered chromene ring. The crude product is recrystallized from methanol, achieving >99.7% purity by HPLC.
Table 2: Cyclization Efficiency with PPA vs. Lewis Acids
| Parameter | PPA Method | Lewis Acid Method |
|---|---|---|
| Catalyst | PPA | Sc(OTf)₃, LiClO₄ |
| Temperature | 75–80°C | 60°C |
| Reaction Time | 4 hours | 1 hour |
| Yield | 92% | 75% |
| Purity (HPLC) | 99.7% | 99.5% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Key modifications include:
-
Solvent-Free Conditions : Minimizes waste and simplifies purification.
-
Catalyst Recycling : PPA is filtered and reused, reducing costs.
-
In-Line Analytics : Real-time HPLC monitoring ensures consistent purity.
Structural Verification and Quality Control
Post-synthesis, the compound’s structure is confirmed through:
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biological Activities
- Antineoplastic Activity
- Mechanism of Action
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that higher concentrations led to increased rates of apoptosis in cancer cells.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
This table illustrates the significant impact of increasing concentrations on cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This shift suggests a reprogramming of cellular survival pathways towards apoptosis.
Applications in Drug Development
The unique structure and biological activity of this compound make it a candidate for further development in medicinal chemistry. Its ability to target cancer cells specifically could lead to formulations that minimize side effects commonly associated with traditional chemotherapy.
Potential Formulations
- Combination Therapies : Research is ongoing into combining this compound with other chemotherapeutic agents to enhance efficacy.
- Targeted Delivery Systems : Nanoparticle-based delivery systems are being explored to improve the bioavailability and targeting of this compound to tumor sites.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene derivatives with variations in substituent positions, hydroxyl/methoxy groups, and methyl groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Chromene-Based Ethanones
Key Observations
Substituent Effects on Bioactivity: Hydroxyl groups (e.g., eupatoriochromene and iso-evodionol) correlate with reported biological activities, such as antiparasitic and anti-inflammatory effects . iso-Evodionol (5-OH, 7-OCH₃) demonstrated anti-inflammatory activity in GC-MS studies, suggesting that a balance between polar (OH) and nonpolar (OCH₃) groups optimizes bioactivity .
Physicochemical Properties: XLogP Values: Methoxy-rich derivatives (e.g., target compound: XLogP ~3.0) exhibit higher lipophilicity than hydroxylated analogues (e.g., demethylisoencecalin: XLogP 2.7) . Hydrogen-Bonding: Hydroxyl groups increase H-bond donor count (e.g., demethylisoencecalin: 1 H-bond donor vs. 0 in dimethoxy derivatives), improving solubility and interaction with polar biological targets .
Synthetic Accessibility: The target compound and its analogues are synthesized via modified Gupta methods, involving condensation of dihydroxyacetophenones with aldehydes (e.g., 3-methyl-but-2-enal) under reflux . Methoxy groups are often introduced via methylation of hydroxyl precursors .
Crystallographic Data: Single-crystal X-ray studies of iso-evodionol (space group P41212, a = 10.5677 Å, c = 21.4244 Å) confirm planar chromene systems stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .
Biological Activity
1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, also known by its CAS number 18780-97-7, is a chromene derivative that has garnered interest for its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene backbone with methoxy substitutions that may influence its biological activity.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study focusing on various coumarin analogues highlighted their effectiveness against several bacterial strains. Specifically, this compound was tested alongside other derivatives for its antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Chromene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
| Other analogues | Various strains | Ranged from 6.25 to >200 µg/mL |
The compound demonstrated moderate activity against Staphylococcus aureus with an MIC of 12.5 µg/mL and was less effective against Escherichia coli at 25 µg/mL .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study involving the topical application of similar chromene compounds indicated that they could ameliorate skin inflammation in models of atopic dermatitis. The mechanism involved the restoration of filaggrin expression and modulation of inflammatory cytokines .
Case Studies
A detailed investigation into the biological activities of similar compounds has been conducted. For instance:
Case Study: Agerarin (6,7-Dimethoxy Analog)
Agerarin was evaluated for its effects on skin inflammation and demonstrated significant improvement in atopic dermatitis models by restoring barrier function and reducing inflammatory markers . This suggests that structural analogs like 1-(5,7-Dimethoxy...) may exhibit similar benefits.
Q & A
Q. What are the common synthetic routes for 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and how do reaction conditions influence product purity?
The compound is typically synthesized via modified Claisen-Schmidt condensation. For example, a refluxed reaction of 2,4-dihydroxyacetophenone with 3-methyl-but-2-enal in dry pyridine yields the chromene scaffold. Key steps include sequential addition of reactants, reflux duration (4–24 hours), and purification via silica gel column chromatography with ethyl acetate/hexane gradients . Variations in stoichiometry, solvent choice (e.g., acetone-hexane recrystallization ), and reaction time significantly impact yield and purity. Prolonged reflux reduces byproducts, while precise temperature control (e.g., 110°C) minimizes decomposition .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97 for refinement) resolves bond angles (e.g., C9—O1—C1 = 120.78°) and torsion angles, confirming the chromene ring conformation and methoxy group orientations .
- Spectroscopy :
- IR : Peaks at 2973 cm⁻¹ (C-H stretching) and 1621 cm⁻¹ (C=O) validate functional groups .
- NMR : ¹H NMR (e.g., δ 2.15 ppm for acetyl CH₃) and ¹³C NMR (e.g., δ 205 ppm for ketone) confirm substituent positions .
- EIMS : Molecular ion peaks (e.g., m/z 248 [M⁺]) and fragmentation patterns verify molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Storage : Store in a cool, dry place (P403: "Store in a well-ventilated place") with inert gas purging (P402) to prevent oxidation .
- PPE : Use nitrile gloves, safety goggles, and lab coats (P201: "Obtain special instructions before use") .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact (P303+P361+P353: "IF ON SKIN: Remove/Take off immediately contaminated clothing") .
Advanced Questions
Q. How do discrepancies in reported bioactivity profiles (e.g., anti-inflammatory vs. antiparasitic effects) arise across studies, and what methodological factors should be considered?
Contradictions often stem from:
- Substituent variations : Anti-inflammatory activity is linked to 5-hydroxy-7-methoxy groups (e.g., iso-Evodionol in Mariscus pedunculatus ), whereas antiparasitic effects (e.g., antischistosomal activity) correlate with 7-hydroxyl-2,2-dimethyl substitution .
- Assay conditions : Varying cell lines (e.g., cancer vs. parasite models) and dose ranges (e.g., IC₅₀ values in µM vs. mM) impact outcomes .
- Structural analogs : Derivatives like SH-1242 (with 3,4-dimethoxyphenyl groups) show enhanced HSP90 inhibition due to steric effects .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying its electronic structure and intermolecular interactions?
- DFT studies : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., acetyl oxygen) for hydrogen bonding . Compare computed bond lengths (e.g., C=O at 1.21 Å) with SC-XRD data (1.22 Å) .
- Docking simulations : Use AutoDock Vina to predict binding affinities with biological targets (e.g., HSP90 ATP-binding pocket ). Validate poses with MD simulations to assess stability.
Q. How can researchers validate analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in biological matrices?
Q. What role do intramolecular hydrogen bonding and steric effects play in stabilizing its molecular conformation?
- Hydrogen bonding : The 5-hydroxy group forms a six-membered intramolecular H-bond with the acetyl oxygen (O2—H2⋯O=C; 2.67 Å), planarizing the chromene ring and enhancing thermal stability .
- Steric effects : 2,2-Dimethyl groups induce chair-like conformations in the dihydropyran ring, reducing torsional strain (e.g., C1—C10—C11 angles = 109.5°) . SC-XRD data show restricted rotation of methoxy groups (torsion angles: −179.84°), minimizing steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
